![molecular formula C12H15NO2S B13428423 6-isopentyl-6H-thieno[2,3-b]pyrrole-5-carboxylic acid](/img/structure/B13428423.png)
6-isopentyl-6H-thieno[2,3-b]pyrrole-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-isopentyl-6H-thieno[2,3-b]pyrrole-5-carboxylic acid is a heterocyclic compound that belongs to the thieno[2,3-b]pyrrole family. This compound is characterized by a fused ring system consisting of a thiophene ring and a pyrrole ring, with a carboxylic acid group attached to the pyrrole ring. The isopentyl group at the 6-position of the pyrrole ring adds to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-isopentyl-6H-thieno[2,3-b]pyrrole-5-carboxylic acid typically involves the annulation of a pyrrole ring to a thiophene derivative. One common method involves the reaction of 5-chloro-4-formylpyrrole-3-carboxylates with thioglycolic acid or its ethyl ester, followed by hydrolysis of the ester groups . Another approach includes the cyclocondensation of 2-chloro-3-formylpyrroles with ethyl thioglycolate .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.
Chemical Reactions Analysis
Types of Reactions
6-isopentyl-6H-thieno[2,3-b]pyrrole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, aldehydes, and various substituted derivatives of the original compound.
Scientific Research Applications
6-isopentyl-6H-thieno[2,3-b]pyrrole-5-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 6-isopentyl-6H-thieno[2,3-b]pyrrole-5-carboxylic acid involves its interaction with specific molecular targets. For example, it has been shown to inhibit enzymes such as glycogen phosphorylase and histone lysine demethylase . The compound binds to the active site of these enzymes, blocking their activity and thereby exerting its biological effects.
Comparison with Similar Compounds
Similar Compounds
6-methyl-6H-thieno[2,3-b]pyrrole-5-carboxylic acid: This compound has a methyl group instead of an isopentyl group at the 6-position.
Thieno[2,3-b]pyrrole-2-carboxylic acid: Lacks the isopentyl group and has different substitution patterns.
Uniqueness
The presence of the isopentyl group in 6-isopentyl-6H-thieno[2,3-b]pyrrole-5-carboxylic acid imparts unique steric and electronic properties, making it distinct from other similar compounds. These properties can influence its reactivity and interactions with biological targets, potentially leading to different biological activities and applications.
Properties
Molecular Formula |
C12H15NO2S |
|---|---|
Molecular Weight |
237.32 g/mol |
IUPAC Name |
6-(3-methylbutyl)thieno[2,3-b]pyrrole-5-carboxylic acid |
InChI |
InChI=1S/C12H15NO2S/c1-8(2)3-5-13-10(12(14)15)7-9-4-6-16-11(9)13/h4,6-8H,3,5H2,1-2H3,(H,14,15) |
InChI Key |
PDTVYGUKZOXOCE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCN1C(=CC2=C1SC=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


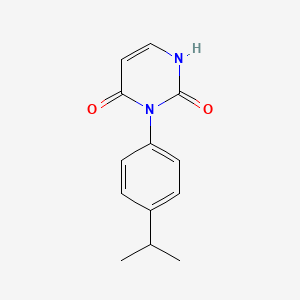
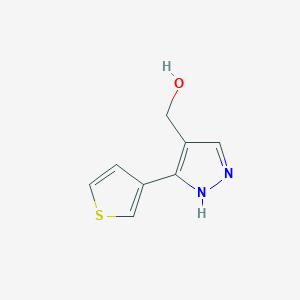
![(E)-N-[(4R,4aS,7R,7aR,12bS)-3-(cyclopropylmethyl)-4a,9-dihydroxy-3-oxido-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-3-ium-7-yl]-3-(furan-3-yl)-N-methylprop-2-enamide](/img/structure/B13428353.png)

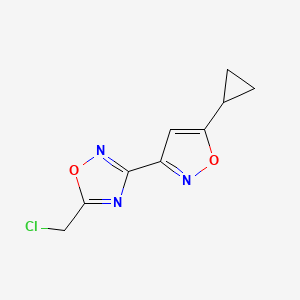
![N-(2-(Phenylthio)phenyl)dibenzo[b,f][1,4]thiazepin-11-amine](/img/structure/B13428370.png)
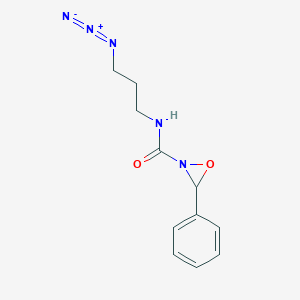

![1-isopropyl-1H-imidazo[1,2-b]pyrazole-6-carboxamide](/img/structure/B13428386.png)
![manganese(3+);4-[10,15,20-tris(4-sulfophenyl)porphyrin-21,22-diid-5-yl]benzenesulfonate;hydrochloride](/img/structure/B13428387.png)

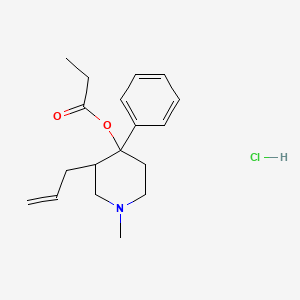
![1-isopropyl-6-(pyridin-2-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B13428400.png)
![8-Fluoro-2,6-diazaspiro[3.4]octane](/img/structure/B13428402.png)
